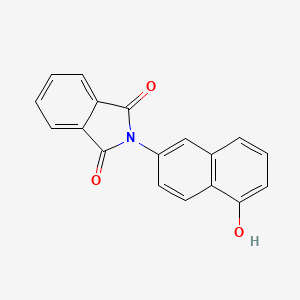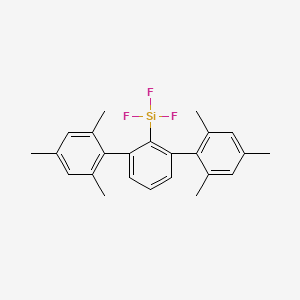
2,6-Bismesitylphenyltrifluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimesitylphenyltrifluorosilane: is an organosilicon compound characterized by the presence of a trifluorosilane group attached to a phenyl ring substituted with two mesityl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimesitylphenyltrifluorosilane typically involves the reaction of 2,6-dimesitylphenyl lithium with trifluorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 2,6-Dimesitylphenyltrifluorosilane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimesitylphenyltrifluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilane group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and mesityl groups can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base and an inert atmosphere.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the phenyl ring and mesityl groups.
Wissenschaftliche Forschungsanwendungen
2,6-Dimesitylphenyltrifluorosilane has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimesitylphenyltrifluorosilane involves its interaction with specific molecular targets and pathways. The trifluorosilane group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, leading to the formation of new chemical bonds. The mesityl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions. The phenyl ring can also interact with other aromatic systems through π-π stacking interactions, further modulating the compound’s behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimesitylphenylchlorosilane: Similar in structure but with a chlorosilane group instead of a trifluorosilane group.
2,6-Dimesitylphenyltrimethylsilane: Contains a trimethylsilane group, differing in the number and type of substituents on the silicon atom.
2,6-Dimesitylphenylmethoxysilane: Features a methoxysilane group, which affects its reactivity and applications.
Uniqueness: 2,6-Dimesitylphenyltrifluorosilane is unique due to the presence of the trifluorosilane group, which imparts distinct chemical properties, such as increased electronegativity and reactivity. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of fluorinated compounds and materials with unique surface properties.
Eigenschaften
CAS-Nummer |
284469-39-2 |
|---|---|
Molekularformel |
C24H25F3Si |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]-trifluorosilane |
InChI |
InChI=1S/C24H25F3Si/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)28(25,26)27)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
InChI-Schlüssel |
UVGVHKJXSSEATC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Si](F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
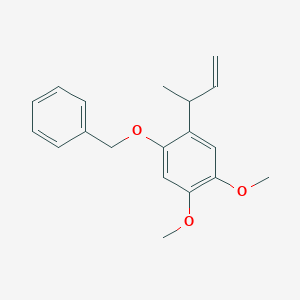
methylene]-](/img/structure/B14254214.png)
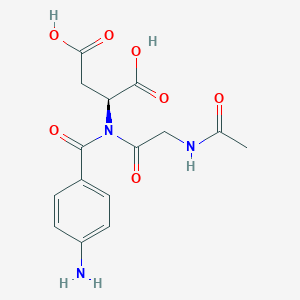
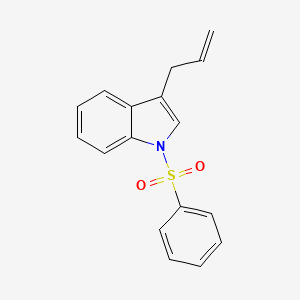

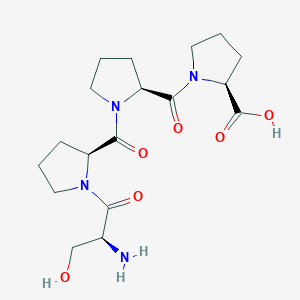
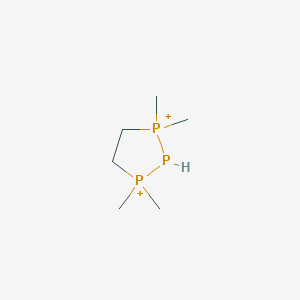
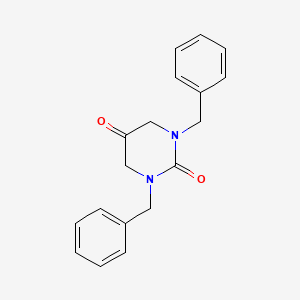
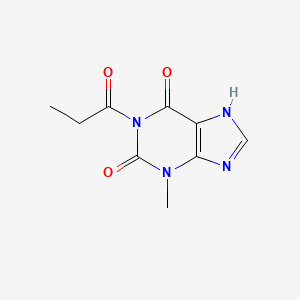
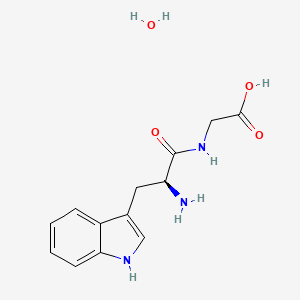
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
